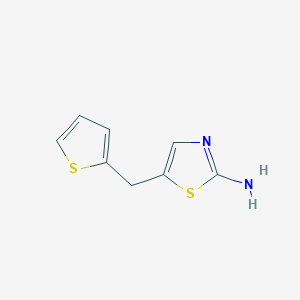

2-Amino-5-(2-thienylmethyl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

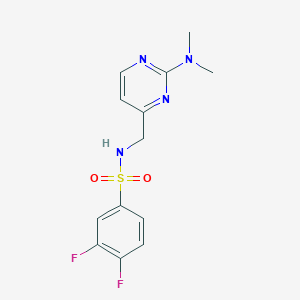

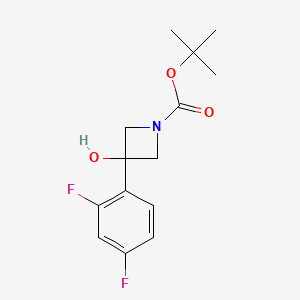

2-Amino-5-(2-thienylmethyl)thiazole is a heterocyclic building block . It is one of the major alkaline metabolites of tenoxicam (TX) and meloxicam (MX) . It can be used as a thyroid inhibitor in the treatment of hyperthyroidism .

Synthesis Analysis

The synthesis of 2-amino-5-(2-thienylmethyl)thiazole involves several steps . The process starts with the reaction of (2-thienyl)mercury chloride with acrolein in the presence of Li2PdCl4 and excess copper(II) chloride, which results in 2-chloro-3-(2-thienyl)propanal . This aldehyde, when reacted with thiourea, undergoes ring closure to form 2-amino-5-(2-thienylmethyl)thiazole .Molecular Structure Analysis

The molecular structure of 2-amino-5-(2-thienylmethyl)thiazole consists of a thiazole ring attached to a 2-thienylmethyl group . The thiazole ring contains nitrogen and sulfur atoms, while the 2-thienylmethyl group contains a thiophene ring attached to a methyl group .Chemical Reactions Analysis

2-Amino-5-(2-thienylmethyl)thiazole can undergo various chemical reactions . For instance, it can react with thiourea to form a ring structure . It can also react with other compounds to form complex structures .Scientific Research Applications

Synthesis of Thiazole Derivatives

2-Amino-5-(2-thienylmethyl)thiazole is used in the synthesis of thiazole derivatives . A method has been developed for the synthesis of thiazoles containing a 2-thienylmethyl group in the 5 position .

Anticancer Activity

2-Amino-5-(2-thienylmethyl)thiazole-based compounds have shown anticancer activity . For instance, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile indicated maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .

Antioxidant Activity

These compounds have also demonstrated antioxidant activity . A novel synthesized 2-amino-5-(4-acetylphenylazo)-thiazole compound and its scaffolds were biologically evaluated in vitro and in vivo for their toxicity and antioxidant activity based on liver function enzymes .

Antimicrobial Activity

2-Amino-5-(2-thienylmethyl)thiazole-based compounds have been associated with antimicrobial activity . They have been used in the development of drugs targeting a wide range of therapeutic areas, including antimicrobial treatments .

Anti-inflammatory Activity

These compounds have shown anti-inflammatory activity . They are part of the development process of drugs that target anti-inflammatory treatments .

Interaction with Topoisomerase II

2-Amino-5-(2-thienylmethyl)thiazole-based compounds like Voreloxin can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Mechanism of Action

Mode of Action

It’s known that the compound is synthesized from 2-chloro-3-(2-thienyl)propanal . The reaction involves a variant of the Heck reaction , which is a palladium-catalyzed carbon-carbon cross-coupling reaction. This suggests that the compound might interact with its targets through similar chemical reactions.

Future Directions

properties

IUPAC Name |

5-(thiophen-2-ylmethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c9-8-10-5-7(12-8)4-6-2-1-3-11-6/h1-3,5H,4H2,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVCQVSFYRYSGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

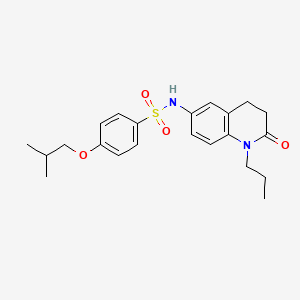

![N-(3,4-dimethylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2956052.png)

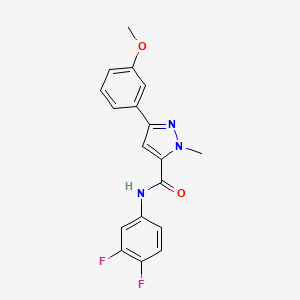

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)

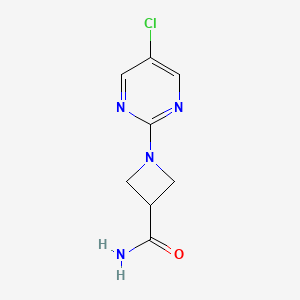

![N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2956063.png)